



Application Notes and Protocols for GPR35 Tango β-Arrestin Translocation Assay

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | GPR35 agonist 5 | |
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Introduction

G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[1] A critical step in the activation of GPR35 involves the recruitment of β -arrestin, a key protein in receptor desensitization, internalization, and G protein-independent signaling pathways. The TangoTM β -arrestin translocation assay is a powerful, high-throughput method to quantify this interaction, providing a robust readout of GPR35 activation.[2][3][4]

These application notes provide a comprehensive guide to utilizing the Tango assay for studying GPR35, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.

GPR35 Signaling and the Tango Assay Principle

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the recruitment of β -arrestin. The Tango assay ingeniously co-opts this intracellular event to generate a quantifiable reporter signal. In this system, GPR35 is fused to a transcription factor, while β -arrestin is fused to a protease. The binding of an agonist to GPR35 brings the protease-tagged β -arrestin into close proximity with the receptor, leading to the cleavage and



release of the transcription factor. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β -lactamase or luciferase.[5]

GPR35 Signaling Pathway



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Caption: GPR35 Tango Assay Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency of various known GPR35 agonists in β-arrestin recruitment assays, as reported in the literature. These values are typically expressed as pEC50 (the negative logarithm of the half-maximal effective concentration, EC50).



| Compound | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |
|--------------------------|---------------------------|-----------|-------|-----------|-----------|
| Zaprinast | PathHunter® β-arrestin | CHO-K1 | 5.76 | 1738 | |
| Kynurenic Acid (KYNA) | PathHunter® β-arrestin | CHO-K1 | 3.89 | 128825 | |
| Amlexanox | PathHunter® β-arrestin | CHO-K1 | 5.42 | 3802 | - |
| NPBA | PathHunter® β-arrestin | CHO-K1 | 5.07 | 8511 | - |
| DNQX | PathHunter® β-arrestin | CHO-K1 | 5.58 | 2630 | - |
| NBQX | PathHunter® β-arrestin | CHO-K1 | 5.95 | 1122 | - |
| MANT-cGMP | PathHunter® β-arrestin | CHO-K1 | 5.70 | 1995 | |
| db-cGMP | PathHunter® β-arrestin | CHO-K1 | 4.55 | 28184 | - |
| cGMP | PathHunter® β-arrestin | CHO-K1 | 3.88 | 131826 | - |

Note: pEC50 and EC50 values can vary depending on the specific assay conditions, cell line, and GPR35 ortholog (human, rat, etc.) used.

Experimental Protocols

This section provides a detailed protocol for performing a Tango β -arrestin translocation assay using Tango TM GPR35-bla U2OS cells.

Materials and Reagents

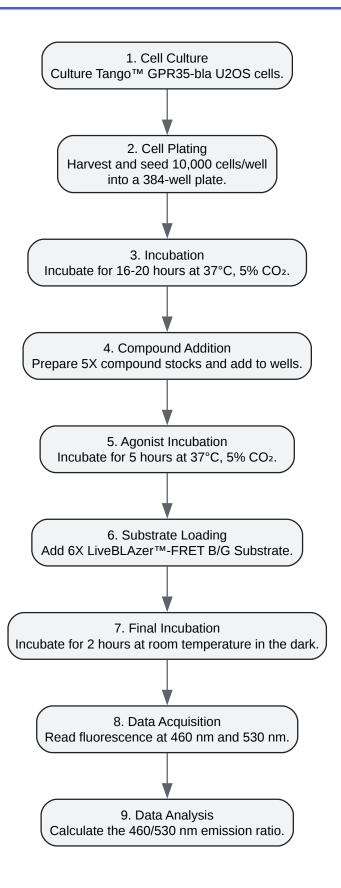
Tango™ GPR35-bla U2OS cells



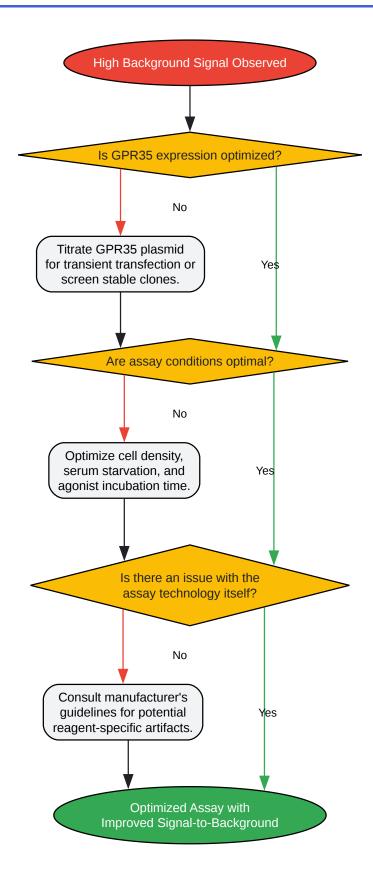
- Assay Medium: McCoy's 5A medium supplemented with 10% dialyzed FBS, NEAA, HEPES, and sodium pyruvate.
- Growth Medium: McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.
- Test compounds and reference agonist (e.g., Zaprinast)
- DMSO
- 384-well black-wall, clear-bottom assay plates
- LiveBLAzer™-FRET B/G Substrate

Experimental Workflow









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